6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid trifluoroacetate is a highly constrained, cyclobutane-fused proline surrogate engineered for advanced peptide and small-molecule drug discovery. By incorporating a rigid [3.2.0] bicyclic core, it enforces a strict trans-amide backbone conformation and increases the fraction of sp3-hybridized carbons (Fsp3) in target scaffolds [1]. Crucially, the presence of the 6-oxo moiety provides an orthogonal handle for late-stage diversification, such as reductive amination or spirocycle formation, which is impossible with unfunctionalized analogs. The compound is supplied as a stable trifluoroacetic acid (TFA) salt to ensure optimal shelf-life and high solubility in polar aprotic solvents essential for solid-phase peptide synthesis (SPPS).
Attempting to substitute this specific scaffold with standard L-proline or alternative bicyclic systems (e.g., 3-azabicyclo[3.1.0]hexanes) fundamentally alters the pyrrolidine ring pucker, resulting in a loss of the extreme trans-amide conformational bias required for specific target binding [1]. Furthermore, utilizing an unfunctionalized 3-azabicyclo[3.2.0]heptane core eliminates the critical C6 ketone vector, completely blocking late-stage functionalization strategies. From a processability standpoint, procuring the free base or hydrochloride (HCl) salt instead of the TFA salt frequently leads to poor solubility during coupling cycles and increases the risk of premature degradation, such as diketopiperazine formation or decarboxylation during storage .
The incorporation of the 3-azabicyclo[3.2.0]heptane core drastically shifts the thermodynamic equilibrium of the preceding amide bond. Studies on related cyclobutane-fused proline analogs demonstrate an extraordinary prevalence for the trans-amide conformation, achieving a K_trans/cis ratio exceeding 100, whereas standard L-proline typically exhibits a K_trans/cis ratio of approximately 4 [1]. This extreme trans-bias is critical for stabilizing specific secondary structures in therapeutic peptides and peptidomimetics.
| Evidence Dimension | Amide bond K_trans/cis ratio |
| Target Compound Data | K_trans/cis > 100 (bicyclic core) |
| Comparator Or Baseline | Standard L-proline (K_trans/cis ~ 4) |
| Quantified Difference | >25-fold increase in trans-amide preference |
| Conditions | Model peptide systems in aqueous/buffer solutions |
Procuring this constrained scaffold allows medicinal chemists to lock peptide backbones into active trans-conformations, directly improving target affinity and reducing entropic penalties upon binding.
The defining advantage of the 6-oxo derivative over the unfunctionalized 3-azabicyclo[3.2.0]heptane core is its capacity for downstream derivatization. The ketone at the C6 position serves as a reliable electrophilic center for reductive aminations, Grignard additions, or spirocyclizations, typically proceeding in >70% yields under standard conditions [1]. In contrast, the unfunctionalized [3.2.0] core offers zero orthogonal handles for late-stage diversification, forcing chemists to rely entirely on N- or C-terminal modifications.
| Evidence Dimension | Accessible orthogonal functionalization vectors |
| Target Compound Data | 1 highly reactive vector (C6 ketone) enabling >70% yield derivatizations |
| Comparator Or Baseline | Unfunctionalized 3-azabicyclo[3.2.0]heptane (0 orthogonal vectors) |
| Quantified Difference | Absolute gain of a late-stage diversification site |
| Conditions | Standard late-stage functionalization (e.g., reductive amination) |
The 6-oxo handle allows drug discovery teams to rapidly generate diverse libraries from a single advanced intermediate, significantly reducing synthetic bottlenecks.
The selection of the trifluoroacetic acid (TFA) salt is critical for practical laboratory workflows. Free base forms of highly constrained unnatural amino acids are notoriously prone to degradation, including decarboxylation or intermolecular diketopiperazine formation. The TFA salt ensures long-term bench stability and provides >100 mg/mL solubility in standard coupling solvents like DMF and NMP . Conversely, HCl salts of similar zwitterionic compounds frequently suffer from hygroscopicity, leading to variable weighing accuracy and sluggish dissolution during automated SPPS.
| Evidence Dimension | SPPS solvent solubility and handling stability |
| Target Compound Data | TFA salt (>100 mg/mL in DMF, non-hygroscopic) |
| Comparator Or Baseline | HCl salt (hygroscopic, lower DMF solubility) / Free base (prone to degradation) |
| Quantified Difference | Superior dissolution kinetics and extended shelf-life |
| Conditions | Standard automated solid-phase peptide synthesis (SPPS) protocols |
Procuring the TFA salt form directly prevents failed coupling cycles and material loss during expensive automated peptide synthesis runs.
Directly utilizes the extreme trans-amide bias of the [3.2.0] core to design rigidified therapeutic peptides with enhanced target affinity and proteolytic stability [1].
Leverages the 6-oxo handle for late-stage reductive amination or Grignard addition, enabling the rapid synthesis of diverse Fsp3-rich libraries for high-throughput screening [2].
Benefits from the excellent DMF/NMP solubility and non-hygroscopic nature of the TFA salt, ensuring high coupling efficiencies and reproducible yields in automated workflows .